molecular formula C3H5ClN4O2 B13550330 4-nitro-1H-pyrazol-5-amine hydrochloride

4-nitro-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13550330
M. Wt: 164.55 g/mol
InChI Key: FXUIPKCWFZRXGA-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazoles, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal and agricultural chemistry. nih.govorientjchem.org This structural scaffold is considered a "privileged structure" because its derivatives are capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. nih.govfrontiersin.org The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

In medicine, pyrazole derivatives are integral to numerous established drugs across different therapeutic areas. nih.gov Their applications include anti-inflammatory, anticancer, antiviral, antidepressant, and antimicrobial agents. nih.govorientjchem.orgorientjchem.org The presence of the pyrazole nucleus in a variety of drugs underscores its importance in drug design and development. nih.govfrontiersin.org In agriculture, pyrazole-containing compounds are utilized as effective herbicides, fungicides, and insecticides. nih.govwikipedia.org

Properties

Molecular Formula

C3H5ClN4O2

Molecular Weight

164.55 g/mol

IUPAC Name

4-nitro-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C3H4N4O2.ClH/c4-3-2(7(8)9)1-5-6-3;/h1H,(H3,4,5,6);1H

InChI Key

FXUIPKCWFZRXGA-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitro 1h Pyrazol 5 Amine Hydrochloride

Precursor Synthesis and Derivatization for Nitropyrazole Core Formation

The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride is contingent on the successful formation and functionalization of the pyrazole (B372694) ring. This process involves a series of carefully orchestrated steps, from the initial construction of the heterocyclic core to the precise placement of the nitro and amino substituents.

Synthesis of Substituted Pyrazole Rings for Subsequent Functionalization

The foundation of synthesizing the target compound lies in the versatile chemistry of pyrazole ring formation. A prevalent and adaptable method is the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. nih.gov This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield a 5-aminopyrazole. nih.gov The choice of substituents on both the β-ketonitrile and the hydrazine allows for the introduction of various functionalities onto the pyrazole ring, which can be crucial for directing subsequent reactions or for the final properties of the molecule.

Another significant approach involves the reaction of hydrazonoyl halides with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as sodium ethoxide. nih.gov This method provides a direct route to highly substituted 5-aminopyrazoles. nih.gov The reactivity of the starting materials can be tuned by the electronic nature of the substituents, influencing the reaction rate and yield.

Solid-phase synthesis has also been employed to create libraries of substituted pyrazoles. One such method involves a "catch and release" strategy where a sulfonyl- or carbonyl-acetonitrile derivative is reacted with an isothiocyanate and immobilized on a resin. nih.gov Subsequent reaction with hydrazine and cleavage from the resin affords 3,5-diamino-1H-pyrazoles or 5-aryl-3-arylamino-1H-pyrazole-4-carbonitriles. nih.gov

Introduction of Nitro Group at the 4-Position of Pyrazole Ring Systems

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step in the synthesis of the target molecule. Direct nitration of the pyrazole ring is a common strategy. For instance, pyrazole can be nitrated using a mixture of fuming nitric acid and fuming sulfuric acid in a "one-pot, two-step" method to produce 4-nitropyrazole with high yields. nih.gov The reaction conditions, such as temperature and the ratio of nitrating agents, are crucial for achieving high selectivity and yield. nih.gov

An alternative approach involves the nitration of a pre-functionalized pyrazole. For example, 3,5-dimethylpyrazole (B48361) can be nitrated at the 4-position. mdpi.com In some cases, a substituent at the 4-position, such as a bromine atom, can be displaced by a nitro group. google.com

The following table illustrates typical conditions for the nitration of pyrazole derivatives.

Table 1: Nitration Conditions for Pyrazole Derivatives

Starting Material Nitrating Agent Solvent/Conditions Product Yield (%) Reference
Pyrazole Fuming HNO₃ / Fuming H₂SO₄ 50°C, 1.5 h 4-Nitropyrazole 85 nih.gov
3,5-Dimethylpyrazole HNO₃ / H₂SO₄ Not specified 3,5-Dimethyl-4-nitropyrazole 76 mdpi.com
3,5-dibromo-4-nitropyrazole Not applicable (starting material) Not applicable N-alkyl-3,5-dibromo-4-nitropyrazole Not specified google.com

Amination Strategies for the 5-Position of Nitropyrazoles

Introducing an amino group at the C5 position of a 4-nitropyrazole ring presents a significant synthetic challenge due to the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and can make it susceptible to nucleophilic attack.

A plausible strategy is to start with a precursor that already contains a group at the C5 position that can be converted to an amino group. One such approach is the Hofmann rearrangement of a pyrazole-5-carboxamide. A method for the preparation of 5-amino-3,4-dinitropyrazole has been developed from 3(5)-methyl-5(3)-nitro- and 3(5)-methyl-4,5(3)-dinitropyrazoles, with the key step being the Hofmann rearrangement of the corresponding dinitropyrazolecarboxamides. researchgate.net This suggests that a similar strategy could be employed for a 4-nitropyrazole-5-carboxamide to yield 4-nitro-1H-pyrazol-5-amine.

Direct amination of the pyrazole ring at the C5 position is less common, but nucleophilic aromatic substitution (SNAr) reactions on pyrazoles with suitable leaving groups at the 5-position could be a viable route. However, the direct introduction of an amino group onto the C5 position of a pre-existing 4-nitropyrazole ring is not well-documented in the reviewed literature.

Direct Synthetic Routes and Process Optimization for 4-Nitro-1H-Pyrazol-5-Amine Hydrochloride

The development of more efficient synthetic routes, such as one-pot or telescoping syntheses, is crucial for the practical production of 4-nitro-1H-pyrazol-5-amine hydrochloride. Process optimization focuses on improving yields, reducing reaction times, and minimizing waste.

Catalytic Hydrogenation for Nitro Group Reduction in Related Pyrazoles

Catalytic hydrogenation is a standard and efficient method for the reduction of nitro groups to amino groups. While specific examples of the catalytic hydrogenation of 4-nitro-1H-pyrazol-5-amine are not detailed in the provided search results, the reduction of nitroarenes to anilines is a well-established analogous transformation. This suggests that the nitro group of a 4-nitropyrazole derivative could be selectively reduced to an amino group using common hydrogenation catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

The choice of catalyst, solvent, and reaction conditions (temperature, pressure) would be critical to ensure the selective reduction of the nitro group without affecting other functional groups on the pyrazole ring. For example, a patent for a telescoping synthesis of pyrazole derivatives describes the hydrogenation of a nitroso group to an amino group using a palladium-on-activated-carbon catalyst. google.com This indicates that catalytic reduction is a viable strategy for functional group transformations in this class of compounds. After the synthesis of the free base, the formation of the hydrochloride salt would typically be achieved by treating a solution of the 4-nitro-1H-pyrazol-5-amine with hydrochloric acid.

Regioselective Synthesis of 4-Nitro-1H-Pyrazol-5-Amine Hydrochloride

The regioselective synthesis of polysubstituted pyrazoles is a significant challenge due to the potential for forming multiple isomers. The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride requires precise control over the placement of the nitro (-NO2) and amine (-NH2) groups on the pyrazole core. One of the primary strategies to achieve this is through 1,3-dipolar cycloaddition reactions. rsc.org

This approach involves the reaction of a 1,3-dipole, such as a nitrilimine generated from a hydrazonyl chloride, with a suitable dipolarophile, like a nitro-substituted alkene. nih.gov The electronic and steric properties of the substituents on both the dipole and the dipolarophile guide the orientation of the cycloaddition, leading to a specific regioisomer. rsc.orgnih.gov For instance, the reaction of an appropriate hydrazone with a nitroalkene can be directed to form the desired 3,4-disubstituted pyrazole ring structure, which can then be further functionalized. rsc.org

Another effective strategy involves the direct functionalization of a pre-formed pyrazole ring. Starting with a 5-amino-1H-pyrazole derivative, a regioselective nitration can be performed. The directing effects of the existing amine and pyrazole nitrogen atoms are crucial in this step. A novel and efficient redox reaction has been developed using sodium nitrite (B80452) (NaNO2) in an acidic solution to selectively introduce a nitroso group at the C4 position of 5-amino-1H-pyrazole-4-carbaldehyde, which can subsequently be oxidized to the nitro group. researchgate.net The control of acidity in this reaction is paramount to achieving the desired product selectively. researchgate.net

Influence of Reaction Conditions (Solvent, Temperature, Catalysis) on Yield and Purity

The yield and purity of 4-nitro-1H-pyrazol-5-amine hydrochloride are highly dependent on the specific reaction conditions employed during its synthesis. Key parameters include the choice of solvent, operating temperature, and the use of catalysts.

Solvent: The solvent plays a critical role, influencing reactant solubility and reaction pathways. In nitration reactions, highly acidic and aggressive media like fuming nitric acid mixed with oleum (B3057394) or sulfuric acid are often used to achieve high conversion rates. researchgate.net However, for green chemistry applications, researchers are exploring less hazardous options. Aqueous media, for example, have been shown to be effective for the synthesis of some pyrazole derivatives, often accelerated by a simple catalyst like sodium chloride. researchgate.netresearchgate.net

Temperature: Reaction temperature directly impacts the reaction rate and selectivity. For nitration of pyrazoles, temperatures are often carefully controlled, for instance, around 50-60°C, to maximize yield while preventing unwanted side reactions or decomposition of the product. researchgate.netresearchgate.net In some catalyzed cyclization reactions, increasing the temperature from room temperature to 80°C has been shown to drive the reaction to completion, significantly improving the isolated yield. nih.gov

Catalysis: Catalysts are employed to increase the reaction rate and enhance selectivity. In the synthesis of related 5-aminopyrazole-4-carbonitriles, a magnetic nanocatalyst has demonstrated high efficiency in aqueous media at 70°C. jsynthchem.com For the nitration of pyrazole to 4-nitropyrazole, solid catalysts like octahedral zeolite or silica (B1680970) have been used with fuming HNO3. researchgate.net The choice of catalyst can dramatically reduce reaction times and improve yields compared to uncatalyzed reactions.

The table below illustrates how varying reaction conditions can influence the outcome of pyrazole synthesis, based on findings from related compounds.

ParameterConditionObservationYieldReference
Catalyst/Solvent NaCl in WaterAccelerates reaction at room temperature for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile synthesis.90% researchgate.net
Catalyst/Solvent Fe3O4@SiO2-NH2@TCT-Guanidine in WaterOptimal conditions for magnetic nanocatalyst in 5-aminopyrazole-4-carbonitrile synthesis.High Yields jsynthchem.com
Temperature 50°CBest synthesis process for 4-nitropyrazole from pyrazole in a fuming nitric acid/oleum system.85% researchgate.net
Acidity ≤2 N HCl in MeOHForms 5-amino-4-nitrosopyrazoles as the major product from 5-amino-1H-pyrazole-4-carbaldehyde.Major Product researchgate.net
Acidity 6 N HCl in MeOHForms pyrazole-4-carbaldehyde as the main product from the same starting material.Main Product researchgate.net

Sustainable and Green Chemistry Approaches in 4-Nitro-1H-Pyrazol-5-Amine Hydrochloride Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds. nih.govbenthamdirect.com These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Exploration of Environmentally Benign Solvents and Reagents

A primary focus of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. thieme-connect.com Water is considered an ideal green solvent as it is non-toxic, inexpensive, and readily available. researchgate.net The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media, showcasing the potential for greener protocols. researchgate.netthieme-connect.com In some cases, reactions can be performed under solvent-free conditions, for example, by grinding reagents together, which completely eliminates solvent waste. jocpr.com

The choice of reagents is also critical. Green approaches favor the use of less toxic and more sustainable materials. For instance, hypervalent iodine-based reagents are considered an environmentally benign alternative to toxic heavy metal oxidants in certain synthetic steps. researchgate.net

Development of Catalyst Systems for Enhanced Selectivity and Efficiency

Modern catalysis is at the heart of green chemistry, aiming to develop highly efficient and selective catalysts that can be easily recovered and reused. researchgate.net For pyrazole synthesis, various advanced catalyst systems have been explored:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture. Magnetic nanocatalysts, for example, can be easily separated using an external magnet and have been used effectively in the synthesis of aminopyrazole-4-carbonitriles in water. jsynthchem.com

Recyclable Catalysts: The ability to reuse a catalyst multiple times is a key aspect of sustainable synthesis. Catalysts like cyanuric acid have been used in aqueous media for pyrazole synthesis and can be recovered and reused with minimal loss of activity. researchgate.net

Biocatalysts: Enzymes and other biocatalysts offer high selectivity under mild reaction conditions. Alpha-Casein has been reported as an eco-friendly catalyst for the preparation of certain pyrazole derivatives. researchgate.net

These catalytic systems not only reduce waste but also often lead to higher reaction rates and selectivity, minimizing the need for energy-intensive purification steps. researchgate.net

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. nih.gov

Another key metric is the Environmental Factor (E-factor), which quantifies the amount of waste generated per kilogram of product. nih.gov The goal in green synthesis is to design protocols with a high atom economy and a low E-factor. researchgate.net

Strategies to improve atom economy and minimize waste in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, incorporating most or all of the atoms from the starting materials. nih.gov They are highly atom-economical and reduce the number of synthetic steps, saving energy and minimizing waste. researchgate.net

Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. numberanalytics.com Catalysts are used in small amounts and are not consumed in the reaction, leading to a significant reduction in waste.

The following table provides a conceptual comparison between a traditional multi-step synthesis and a green, one-pot multicomponent reaction for the synthesis of a substituted pyrazole.

ParameterTraditional Synthesis (Multi-Step)Green Synthesis (MCR)
Number of Steps Multiple (e.g., 3-4 steps)One-pot
Purification Required after each stepSingle final purification
Atom Economy Low (due to byproducts in each step)High (most atoms incorporated in product)
E-Factor (Waste/Product Ratio) High (5-100 for fine chemicals) nih.govLow
Solvent/Energy Use HighMinimized

By adopting these green chemistry principles, the synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Mechanistic Investigations of 4 Nitro 1h Pyrazol 5 Amine Hydrochloride

Reactions Involving the Amino Group at the 5-Position

The primary amino group at the 5-position of the pyrazole (B372694) ring is a key site for synthetic transformations. Its nucleophilicity allows for a variety of reactions, including diazotization, substitution reactions such as acylation and alkylation, and cycloaddition processes to form complex fused heterocyclic systems.

Diazotization and Subsequent Transformations

The primary aromatic amino group of 4-nitro-1H-pyrazol-5-amine can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid researchgate.net. The diazotization of 3(5)-amino-4-nitropyrazole results in the formation of 3(5)-diazonia-4-nitropyrazole hydrochloride. This intermediate is highly reactive and susceptible to nucleophilic substitution reactions mdpi.com.

The resulting diazonium salt is a valuable synthetic intermediate. The diazonium group, being an excellent leaving group (as N₂ gas), can be displaced by a wide array of nucleophiles. These transformations, often categorized as Sandmeyer-type reactions, allow for the introduction of various functional groups onto the pyrazole ring that are otherwise difficult to incorporate directly. For example, the diazonium group can be replaced by halides (Cl, Br, I), a cyano group, or a hydroxyl group, thereby providing access to a diverse range of substituted 4-nitropyrazoles.

Table 1: Examples of Nucleophilic Substitution on Pyrazole Diazonium Salts

NucleophileProductReaction Type
Cl⁻ (e.g., from CuCl)5-Chloro-4-nitropyrazoleSandmeyer Reaction
Br⁻ (e.g., from CuBr)5-Bromo-4-nitropyrazoleSandmeyer Reaction
CN⁻ (e.g., from CuCN)4-Nitro-5-cyanopyrazoleSandmeyer Reaction
H₂O4-Nitro-5-hydroxypyrazoleHydrolysis

Acylation, Alkylation, and Arylation Reactions

The amino group at the C5 position readily undergoes reactions with acylating, alkylating, and arylating agents nih.gov.

Acylation: Acylation of the amino group is a common transformation, typically achieved by reacting the aminopyrazole with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-(4-nitro-1H-pyrazol-5-yl)amides. This transformation is not only a method for synthesizing new derivatives but is also often used as a strategy to protect the amino group during subsequent reactions on other parts of the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, regioselectivity can be a challenge, as alkylation can also occur at the nitrogen atoms of the pyrazole ring (N1 position). The reaction conditions, including the choice of base and solvent, play a crucial role in directing the outcome of the alkylation. For instance, commercially available 4-nitropyrazole has been shown to undergo Mitsunobu reactions with primary and secondary alcohols, leading to N1-alkylated products researchgate.net. While this applies to the ring nitrogen, similar principles of nucleophilic attack can be considered for the exocyclic amino group under different conditions.

Arylation: The introduction of an aryl group at the amino function (N-arylation) can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination researchgate.net. This reaction involves coupling the aminopyrazole with an aryl halide in the presence of a palladium catalyst and a suitable ligand. C-arylation at the C4 position of 5-aminopyrazoles has also been achieved under mild, enzyme-catalyzed conditions, highlighting the nucleophilic character of the pyrazole ring itself, which competes with the amino group nih.gov. The presence of the nitro group at C4 in the title compound, however, deactivates the ring towards electrophilic attack and makes direct C-arylation at adjacent positions less favorable, thus favoring reactions at the amino group.

Condensation and Cyclization Reactions to Form Fused Heterocycles

5-Aminopyrazoles are highly valuable synthons for the construction of fused heterocyclic systems due to their bifunctional nature, possessing multiple nucleophilic sites beilstein-journals.org. They are extensively used as precursors for pyrazolo-fused azines, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are isosteres of purines and often exhibit significant biological activity researchgate.netnih.gov.

The general strategy involves the reaction of the 5-aminopyrazole with a 1,3-bielectrophilic compound. The reaction typically proceeds via an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and dehydration.

Synthesis of Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds beilstein-journals.orgnih.gov. The reaction with enaminones, for example, involves an initial Michael addition or condensation, followed by intramolecular cyclization onto the carbonyl group nih.gov. The regioselectivity of the cyclization can be influenced by the substitution pattern on both the pyrazole and the bielectrophile.

Synthesis of Pyrazolo[3,4-d]pyrimidines: This important class of fused heterocycles is accessible through the cyclocondensation of 5-aminopyrazoles with various reagents. For example, reacting an ortho-amino ester of pyrazole with nitriles under microwave irradiation provides an efficient route to pyrazolo[3,4-d]pyrimidin-4(5H)-ones nih.gov. Another common method involves reaction with formamide or similar one-carbon synthons.

The electron-withdrawing nitro group at the C4 position of 4-nitro-1H-pyrazol-5-amine influences the nucleophilicity of the reacting centers, which can affect reaction rates and regiochemical outcomes compared to unsubstituted 5-aminopyrazoles.

Transformations of the Nitro Group at the 4-Position

The nitro group at the C4 position is a key functional handle that can be transformed into other nitrogen-containing groups, most notably through reduction, or it can serve to direct the introduction of further substituents onto the pyrazole ring.

Reduction Reactions to Form Amino or Other Nitrogen-Containing Derivatives

The reduction of the nitro group is one of the most important transformations of 4-nitro-1H-pyrazol-5-amine, as it provides access to 1H-pyrazole-4,5-diamine. This diamine is a highly versatile intermediate for the synthesis of various fused heterocyclic systems. A variety of reducing agents and conditions can be employed for this conversion.

Common methods for the reduction of aromatic nitro groups are applicable to nitropyrazoles nih.gov. These include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere researchgate.net. It is generally high-yielding and avoids the use of harsh chemical reagents.

Metal/Acid Reduction: Classic reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Ni) can also be used to effect the reduction.

Table 2: Common Reagents for the Reduction of 4-Nitropyrazoles

Reagent / SystemConditionsProduct
H₂ / Pd/CEthanol, Room Temperature4-Aminopyrazole derivative
Sn / HClReflux4-Aminopyrazole derivative
Fe / HCl or Acetic AcidReflux4-Aminopyrazole derivative
Hydrazine / Raney NiEthanol, 40-50 °C4-Aminopyrazole derivative

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule, to ensure chemoselectivity.

Nitration and Introduction of Additional Nitro Groups

The pyrazole ring is an aromatic system, and while the existing nitro group is deactivating, further nitration is possible under forcing conditions to yield dinitro- or trinitropyrazole derivatives. These polynitrated pyrazoles are of interest as energetic materials mdpi.com.

The nitration of a pyrazole already bearing a nitro group typically requires strong nitrating agents, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum) or nitric acid in acetic anhydride mdpi.com. The position of the second nitration is directed by the existing substituents. For instance, the nitration of 3-nitropyrazole can lead to 3,4-dinitropyrazole mdpi.com. The introduction of a second nitro group dramatically decreases the electron density of the pyrazole ring, making subsequent nitrations even more difficult and requiring harsher conditions. The presence of the amino group at C5 in the title compound complicates further nitration, as the amino group is susceptible to oxidation under strong nitrating conditions. Therefore, protection of the amino group, for example by acylation, would likely be necessary before attempting to introduce additional nitro groups onto the ring.

Reactions of the Pyrazole Ring System

The reactivity of the pyrazole ring in 4-nitro-1H-pyrazol-5-amine is significantly influenced by the electronic properties of the amino and nitro substituents. The amino group at the C5 position is a powerful activating group, increasing electron density in the ring through resonance. Conversely, the nitro group at the C4 position is a strong deactivating group, withdrawing electron density. This push-pull electronic arrangement creates a unique reactivity profile.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: Electrophilic aromatic substitution is a characteristic reaction of pyrazoles, typically occurring at the C4 position, which is the most electron-rich. scribd.com However, in 4-nitro-1H-pyrazol-5-amine, this position is already occupied by a nitro group. The directing effects of the existing substituents, therefore, play a crucial role in any further electrophilic attack.

The -NH2 group is a potent activating ortho-, para-director, while the -NO2 group is a deactivating meta-director. In this molecule, the amino group's activating effect is expected to dominate. However, direct electrophilic substitution reactions on this specific substrate are challenging due to the strong deactivation by the nitro group and potential side reactions. For instance, direct nitration of aromatic amines can lead to oxidation and the formation of tarry products, and in strongly acidic media, the amino group is protonated to the anilinium ion, which becomes a deactivating, meta-directing group. byjus.com

In related systems, the powerful activating effect of an amino group can be controlled by acetylation, making the resulting -NHCOCH3 group less activating. byjus.com While specific studies on 4-nitro-1H-pyrazol-5-amine are limited, research on similar compounds, such as 3-aryl-1H-pyrazol-5-amines, has shown that direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org This suggests that despite the presence of an activating amino group, the C4 position remains the most susceptible to electrophilic attack if vacant.

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagents Electrophile Typical Position of Attack Product
Nitration HNO₃ + H₂SO₄ NO₂⁺ C4 4-Nitropyrazole
Sulfonation Fuming H₂SO₄ SO₃ C4 Pyrazole-4-sulfonic acid
Halogenation NXS (NBS, NCS, NIS) X⁺ C4 4-Halopyrazole

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | 4-Formylpyrazole |

This table represents general electrophilic substitution patterns for unsubstituted or simply substituted pyrazoles. The reactivity of 4-nitro-1H-pyrazol-5-amine hydrochloride would be modified by the existing substituents.

Nucleophilic Substitution: The presence of a strong electron-withdrawing nitro group at the C4 position significantly activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced at the positions ortho and para to the nitro group. In the case of 4-nitro-1H-pyrazol-5-amine, the C5 position, bearing the amino group, is activated.

Studies on analogous compounds demonstrate this enhanced reactivity. For example, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole readily undergoes nucleophilic substitution where the chlorine at C5 is displaced by a nucleophile like sodium azide (B81097). nih.gov Similarly, the reaction of 1,4-dinitropyrazole with N-nucleophiles such as butylamine can lead to ring transformation products, initiated by a nucleophilic attack on the pyrazole ring. umich.edu It is plausible that under certain conditions, the amino group at the C5 position of 4-nitro-1H-pyrazol-5-amine could be displaced by a strong nucleophile, or that the ring could undergo nucleophile-induced transformations.

Ring-Opening and Rearrangement Reactions

Ring-Opening Reactions: Pyrazole rings are generally stable, but under specific conditions, particularly when substituted with high-energy groups, they can undergo ring-opening. The reaction of 1,4-dinitropyrazole with nucleophiles like benzamidine in methanol leads to the formation of 2-phenyl-5-nitropyrimidine, a transformation that involves the opening of the pyrazole ring. umich.edu Another study reported an unexpected ring opening of pyrazolines when reacted with activated alkynes, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of styrene or ethylene. rsc.org These examples suggest that the pyrazole ring of 4-nitro-1H-pyrazol-5-amine hydrochloride could potentially be opened by strong nucleophiles or under thermal stress, leading to the formation of acyclic intermediates that can recyclize into different heterocyclic systems.

Rearrangement Reactions: Rearrangement reactions are well-documented in pyrazole chemistry. A notable example is the rearrangement of N-nitropyrazoles to C-nitropyrazoles. guidechem.comacs.org For instance, N-nitropyrazole can rearrange in concentrated sulfuric acid to yield 4-nitropyrazole. guidechem.com More complex rearrangements involving both ring-opening and recyclization have also been observed. An unusual transformation of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, initiated by a transient nitrene, leads to remote C-H functionalization and reduction of the azide to an amine group, proceeding through a proposed pyrazole ring opening and recyclization cascade. nih.gov Such intricate pathways highlight the potential for 4-nitro-1H-pyrazol-5-amine to undergo skeletal rearrangements, especially if the amino group is converted into other reactive nitrogen functionalities like an azide or a nitrene.

Coordination Chemistry with Metal Centers (Ligand Behavior)

Pyrazole and its derivatives are versatile ligands in coordination chemistry, primarily coordinating to metal ions through the pyridine-like sp² nitrogen atom at the N2 position. researchgate.net The presence of additional donor atoms, such as the amino group in 4-nitro-1H-pyrazol-5-amine, can lead to more complex coordination behavior, including acting as a bidentate ligand.

The amino group at C5, along with the N2 atom of the pyrazole ring, can form a five-membered chelate ring with a metal center. This bidentate N,N-coordination mode is common for aminopyrazole ligands. Research on pyrazole-based ligands has demonstrated their ability to form stable mononuclear and polynuclear coordination complexes with a variety of metal ions, including copper(II), cadmium(II), and iron(III). nih.gov For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide acts as a bidentate ligand, coordinating with metal ions through the pyrazole N2 atom and an amide nitrogen. nih.gov Although the electron-withdrawing nitro group in 4-nitro-1H-pyrazol-5-amine would decrease the basicity of the pyrazole nitrogen atoms, the compound is still expected to function as a competent ligand, potentially exhibiting interesting electronic and catalytic properties in its metal complexes.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise pathways of chemical reactions requires detailed mechanistic investigations, often involving advanced spectroscopic techniques to observe reactions in real-time and methods to capture fleeting intermediate species.

In Situ Spectroscopic Monitoring of Transformations

The study of reaction mechanisms is greatly enhanced by monitoring the transformation of reactants to products as it happens. In situ spectroscopic techniques are invaluable for this purpose, providing real-time data on the concentrations of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress. For example, the synthesis of 1,3-disubstituted pyrazoles from 2-acylaziridines has been monitored by recording ¹H NMR spectra at various time intervals, allowing for the identification of signals from starting materials, products, and byproducts. researchgate.net In another mechanistic study of pyrazole synthesis, Diffusion-Ordered NMR Spectroscopy (DOSY) was used to monitor the speciation of a titanium-containing reactant in situ to understand its aggregation state during the reaction. nih.gov

UV-Visible Spectroscopy: This technique is particularly useful for reactions involving colored species or changes in conjugation. The catalytic oxidation of catechol to o-quinone, promoted by in situ formed copper-pyrazole complexes, was monitored by recording the absorbance of the o-quinone product over time using UV-Visible spectroscopy. mdpi.com

These examples from related pyrazole systems demonstrate the feasibility and power of applying in situ spectroscopic methods to study the reactions of 4-nitro-1H-pyrazol-5-amine hydrochloride, which would provide critical data for understanding its substitution, rearrangement, and coordination reactions.

Isolation and Characterization of Transient Species

While in situ monitoring provides valuable kinetic and structural information, the definitive characterization of a reaction intermediate often requires its isolation. In many pyrazole syntheses, intermediates have been successfully isolated and their structures confirmed.

During the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, 5-hydroxy-pyrazoline intermediates are often formed. tandfonline.comrsc.org In several instances, these transient species have been isolated and fully characterized by NMR spectroscopy and X-ray diffraction. tandfonline.com These isolated intermediates could then be converted to the final pyrazole products under acidic conditions, confirming their role in the reaction pathway. tandfonline.com Similarly, in studies of pyrazole formation from carbohydrate hydrazone derivatives, acyclic diacetate intermediates have been isolated, which subsequently rearrange under the reaction conditions to yield the final pyrazole products. nih.gov

The ability to isolate and characterize intermediates provides unequivocal evidence for a proposed reaction mechanism. For the reactions of 4-nitro-1H-pyrazol-5-amine hydrochloride, techniques such as column chromatography at low temperatures could potentially be employed to isolate transient species, such as Meisenheimer complexes in SNAr reactions or hydroxyl-pyrazolidine structures in condensation reactions, for subsequent characterization.

Kinetic Studies of Key Reaction Pathways

Kinetic investigations into the reaction pathways of 4-nitro-1H-pyrazol-5-amine hydrochloride are not extensively detailed in publicly available literature. However, the broader class of nitropyrazoles, particularly those utilized as energetic materials, has undergone thermal analysis to determine kinetic parameters related to their decomposition. These studies provide foundational insights into the stability and reactivity of the nitropyrazole scaffold.

The thermal decomposition of nitropyrazole derivatives is a key area of kinetic study, often initiated by an intramolecular oxidation of a carbon atom by the adjacent nitro group through a polarized, four-membered cyclic transition state. mdpi.com Other proposed decomposition pathways for nitropyrazoles include hydrogen shifts, the elimination of N₂, and internal redox reactions. mdpi.com For amino- and nitro-substituted pyrazoles, strong intramolecular and intermolecular hydrogen bonding between the amino and nitro groups significantly influences their thermal behavior. mdpi.com

Studies on related dinitropyrazole compounds indicate that the decomposition process often begins shortly after melting. For instance, the major decomposition of one dinitropyrazole derivative, LLM-116, starts with the ring opening triggered by the transfer of a hydrogen atom from the active aromatic N-H group. mdpi.com

While specific kinetic data for 4-nitro-1H-pyrazol-5-amine hydrochloride is scarce, thermal decomposition parameters for other nitropyrazoles have been determined. These parameters are crucial for understanding the stability and reaction kinetics under thermal stress.

Table 1: Thermal Decomposition Parameters of Selected Nitropyrazoles

This table presents data for related nitropyrazole compounds to provide context for the kinetic behavior of this class of molecules. Data for 4-nitro-1H-pyrazol-5-amine hydrochloride is not available in the cited literature.

CompoundPressure (bar)Melting Point Onset (°C)Decomposition Onset (°C)Decomposition Peak (°C)Heat Effect (J/g)
3,4-Dinitropyrazole 1176~215235936
25176~215235-
3,5-Dinitropyrazole 1170~212 (Evaporation)--
25170~2122602620
3,4,5-Trinitropyrazole 1186~213236826
25186~213--
Data sourced from non-isothermal differential scanning calorimetry (DSC) experiments. researchgate.net

The data illustrates that external pressure can suppress evaporation and allow for the accurate determination of decomposition parameters, as seen with 3,5-dinitropyrazole. researchgate.net Such studies are fundamental to establishing the kinetic profile and thermal stability of high-energy materials. Nitrated pyrazoles are known for their high heat of formation, density, and tailored thermal stability, which makes them subjects of interest in the field of energetic materials. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of 4 Nitro 1h Pyrazol 5 Amine Hydrochloride

Electronic Structure and Frontier Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through electronic structure analysis, we can map out the distribution of electron density and identify the key orbitals involved in chemical reactions.

Interactive Data Table: Predicted Ground State Properties of 4-nitro-1H-pyrazol-5-amine

PropertyValue
Optimized Energy (Hartree) -588.XXXXX
Dipole Moment (Debye) X.XXX
Bond Lengths (Å)
N1-N21.3XX
C3-C41.4XX
C4-N(nitro)1.4XX
C5-N(amino)1.3XX
Bond Angles (°) **
N1-N2-C3110.X
C3-C4-C5105.X
C4-C5-N2111.X
Dihedral Angles (°) **
H-N(amino)-C5-C4180.0
O-N(nitro)-C4-C30.0

Note: The values in this table are representative and would be determined from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values.

For 4-nitro-1H-pyrazol-5-amine hydrochloride, the MEP map would be significantly influenced by the strongly electron-withdrawing nitro group and the electron-donating amino group.

Red Regions (Negative Potential): These areas, rich in electrons, are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the nitro group would exhibit a strong negative potential.

Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the proton associated with the hydrochloride would show a positive potential.

Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential.

The MEP map provides a clear visual guide to the reactive sites of the molecule. The nitro and amide groups on similar compounds have been identified as centers for electrophilic attacks. unar.ac.id The electrostatic potential is a key factor in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. In 4-nitro-1H-pyrazol-5-amine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is anticipated to be centered on the electron-deficient nitro group.

Energy Gap (ΔE): A small HOMO-LUMO gap indicates that the molecule can be easily excited, making it more reactive. A large gap suggests higher stability. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups generally leads to a smaller energy gap, indicating a charge transfer character within the molecule. researchgate.net

Interactive Data Table: Predicted Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO -X.XXX
LUMO -Y.YYY
Energy Gap (ΔE) Z.ZZZ

Note: These values are illustrative and would be obtained from quantum chemical calculations.

The analysis of the HOMO-LUMO gap helps in predicting the molecule's behavior in chemical reactions, as a smaller gap often correlates with higher reactivity.

Reaction Pathway Modeling and Transition State Analysis

Beyond understanding the static properties of a molecule, computational chemistry allows for the exploration of its dynamic behavior in chemical reactions. Reaction pathway modeling helps to elucidate the mechanisms of chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction rate.

For a molecule like 4-nitro-1H-pyrazol-5-amine hydrochloride, one could model various reactions, such as electrophilic substitution on the pyrazole ring or nucleophilic attack on the carbon atom attached to the nitro group. DFT calculations can be used to compute the energies of reactants, products, and transition states, thereby providing a quantitative prediction of the reaction's feasibility.

Interactive Data Table: Hypothetical Reaction Energetics

Reaction CoordinateRelative Energy (kcal/mol)
Reactants 0.0
Transition State +XX.X
Products -YY.Y

Note: This table represents a hypothetical reaction profile and the values would be specific to the reaction being studied.

Computational simulations can provide a step-by-step visualization of the reaction mechanism, showing how bonds are broken and formed. This is particularly useful for understanding the selectivity of a reaction (i.e., why one product is formed in preference to another). For instance, in reactions involving the pyrazole ring, calculations can help predict whether substitution will occur at the C3 or C4 position by comparing the activation energies for the two possible pathways.

While specific computational studies on the reaction mechanisms of 4-nitro-1H-pyrazol-5-amine hydrochloride are not prevalent in the literature, the methodologies are well-established for related heterocyclic systems. These studies often involve locating transition states and performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. Such simulations are invaluable for designing new synthetic routes and for understanding the underlying principles that govern chemical reactivity.

Conformational Analysis and Intramolecular Interactions

In substituted nitropyrazoles, a key aspect is the planarity between the pyrazole ring and its substituents. For instance, in related molecules, the dihedral angle between rings can significantly influence the electronic and energetic properties. nih.gov Intramolecular interactions, particularly hydrogen bonds, play a vital role in stabilizing specific conformations. In molecules with amino and nitro groups, intramolecular hydrogen bonds can form, for example, between an amino hydrogen and an oxygen atom of the nitro group. nih.gov These bonds can enforce planarity and restrict rotational freedom, which has significant implications for crystal packing and molecular recognition. nih.govresearchgate.net

Computational studies on analogous compounds have revealed the presence of N-H···O and C-H···O hydrogen bonds that stabilize the molecular structure. nih.gov The strength of these bonds can be estimated through computational methods, providing a quantitative measure of their contribution to conformational stability. For example, studies on tricyclic energetic compounds incorporating pyrazole rings highlight that intramolecular hydrogen bonds are crucial for achieving molecular planarity and enhancing thermal stability. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Substituted Nitropyrazole Amine Moiety.
ParameterTypical Calculated Value (Å or °)Computational Method
N-N Bond Length (ring)1.35 - 1.38 ÅDFT/B3LYP
C-NO₂ Bond Length1.45 - 1.47 ÅDFT/B3LYP
C-NH₂ Bond Length1.36 - 1.39 ÅDFT/B3LYP
Dihedral Angle (Ring-NO₂)0 - 10°DFT/B3LYP
Intramolecular H-Bond (N-H···O)2.1 - 2.4 ÅDFT/B3LYP

Computational Design of Functionalized Derivatives and Analogs

In silico methods are instrumental in the rational design of novel molecules with desired properties, accelerating the discovery process. eurasianjournals.com For pyrazole-based compounds, computational design is widely used to develop new therapeutic agents, energetic materials, and other functional molecules. nih.govrsc.orgnih.gov This process often involves creating a virtual library of derivatives of a parent molecule, such as 4-nitro-1H-pyrazol-5-amine, and predicting their properties computationally.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov By establishing a statistical correlation between the structural features (descriptors) of a series of compounds and their measured activity (e.g., anticancer or antimicrobial), QSAR models can predict the activity of newly designed molecules. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Molecular docking is another powerful technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.govmdpi.com This is particularly relevant in drug design. For example, new pyrazole derivatives have been designed as potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2) or α-glucosidase. rsc.orgnih.gov The docking simulations provide insights into binding affinity and key interactions (like hydrogen bonds and hydrophobic contacts), guiding the modification of the lead compound to improve its efficacy. nih.gov Based on these computational predictions, functional groups can be added or modified to enhance binding or other desired properties. nih.govnih.gov

Table 2: Examples of Computationally Designed Pyrazole Derivatives and Their Target Applications.
Parent ScaffoldFunctionalization StrategyTarget ApplicationComputational Method
PyrazoleAddition of substituted carboxamide groupsCDK2 Inhibition (Anticancer) rsc.orgMolecular Docking, MD Simulations
Pyrazole-PhthalazineVarying phenyl substituents (e.g., -Cl, -OCH₃, -NO₂)α-Glucosidase Inhibition (Antidiabetic) nih.govMolecular Docking, ADME Prediction
NitropyrazoleIntroduction of nitramino and tetrazole groupsEnergetic Materials researchgate.netnih.govDFT (for detonation properties)
PyrazoleSubstitution based on 2D-QSAR descriptor analysisGeneral Anticancer Activity nih.gov2D-QSAR Modeling

Solvent Effects and Environmental Impact in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing a more realistic prediction of molecular behavior in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to approximate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.net These models are useful for studying how solvent polarity affects conformational equilibria and spectral properties. mdpi.com

Explicit solvent models, where individual solvent molecules are included in the simulation, are used in molecular dynamics (MD) simulations. MD simulations can reveal detailed information about solute-solvent interactions, such as the formation of hydrogen bonds with water or other protic solvents, and how these interactions influence the dynamic behavior of the solute. eurasianjournals.com For pyrazole derivatives, studies have explored solvation processes in solvents like water, methanol, and acetonitrile (B52724) to understand the specific intermolecular interactions and their thermodynamic consequences. researchgate.net

The environmental impact of chemical compounds, particularly nitroaromatic compounds, is a growing concern. Computational toxicology is an emerging field that uses in silico methods to predict the potential toxicity and environmental hazards of chemicals. documentsdelivered.comresearchgate.net QSAR models can be developed to predict endpoints like mutagenicity or aquatic toxicity based on molecular descriptors. nih.govacadpubl.eu For nitroaromatic compounds, descriptors related to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), are often correlated with their toxicity. acadpubl.eu These computational assessments can help in the early-stage identification of potentially hazardous compounds and guide the design of safer, more environmentally benign alternatives. researchgate.net

Table 3: Computational Approaches for Studying External Effects on Pyrazole Derivatives.
Effect StudiedComputational MethodKey Findings / Predictions
Solvation in Polar SolventsDFT with PCM researchgate.net / Solution Calorimetry researchgate.netStabilization of more polar tautomers; prediction of solution enthalpies. researchgate.netresearchgate.net
Dynamic Solute-Solvent InteractionsMolecular Dynamics (MD) Simulations eurasianjournals.comAnalysis of specific hydrogen bonding networks and conformational dynamics in solution. eurasianjournals.com
Environmental Toxicity (e.g., Mutagenicity)QSAR Modeling nih.govPrediction of toxicity based on electronic and structural descriptors. nih.gov
Hazard AssessmentMachine Learning Classification Models researchgate.netClassification of compounds into toxicity categories for risk assessment. researchgate.net

Applications of 4 Nitro 1h Pyrazol 5 Amine Hydrochloride in Advanced Chemical Materials and Catalysis

Role as a Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the pyrazole (B372694) ring of 4-nitro-1H-pyrazol-5-amine hydrochloride allows for its participation in a variety of chemical transformations. The amino group can act as a nucleophile, while the nitro group can be either retained in the final product or transformed into other functional moieties. The pyrazole nucleus itself can undergo substitution reactions, further expanding its synthetic utility.

Synthesis of Fused Heterocyclic Ring Systems

The bifunctional nature of 5-aminopyrazoles, including the 4-nitro derivative, makes them ideal starting materials for the construction of fused heterocyclic systems. These reactions typically involve the condensation of the aminopyrazole with a suitable bielectrophilic partner, leading to the formation of a new ring fused to the pyrazole core.

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the condensation of 5-aminopyrazoles with β-enaminones under microwave irradiation has been shown to be a regioselective and efficient method for the preparation of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines. sciencepublishinggroup.com While specific examples starting from 4-nitro-1H-pyrazol-5-amine are not extensively detailed, the general reactivity pattern suggests its applicability in similar transformations.

Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles can be synthesized from 5-aminopyrazoles through various routes. One common method involves the cyclization of an ortho-amino ester of a pyrazole with nitriles. nih.gov Another approach is a one-flask synthesis where a 5-aminopyrazole is reacted with an N,N-substituted amide in the presence of a suitable reagent like phosphorus tribromide, followed by heterocyclization. nih.gov The resulting pyrazolo[3,4-d]pyrimidines are structurally analogous to purines and have garnered significant interest for their potential biological activities. nih.govresearchgate.net

Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines: The synthesis of pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines can be achieved from 5-aminopyrazole derivatives. A key step in this synthesis is the diazotization of the 5-amino group, followed by coupling with an active methylene (B1212753) compound. The resulting hydrazone intermediate can then undergo cyclization to form the fused triazine ring. sciencepublishinggroup.com

Fused Heterocyclic SystemGeneral Synthetic PrecursorsReaction ConditionsReference
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole, β-enaminoneMicrowave irradiation sciencepublishinggroup.com
Pyrazolo[3,4-d]pyrimidines5-Aminopyrazole-4-carboxylate, NitrilesCyclization nih.gov
Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines5-Aminopyrazole-4-carbonitrileDiazotization, Coupling, Cyclization sciencepublishinggroup.com

Precursor for High-Nitrogen Content Compounds and Energetic Materials

The high nitrogen content of the pyrazole ring, coupled with the presence of a nitro group, makes 4-nitro-1H-pyrazol-5-amine hydrochloride an attractive precursor for the synthesis of high-nitrogen energetic materials. nih.gov These materials are of interest for their potential applications in propellants and explosives.

Nitropyrazoles are often used as intermediates in the synthesis of more complex energetic compounds. nih.gov The introduction of additional nitro groups or other explosophoric moieties can significantly enhance the energetic properties of the resulting molecules. For example, the amination of 4-nitropyrazole followed by functionalization can lead to the formation of compounds with increased nitrogen content and improved energetic performance. nih.gov

Furthermore, the amino group of 5-aminopyrazoles can be converted into a tetrazole ring, a functional group known for its high nitrogen content and contribution to the energetic properties of a molecule. The synthesis of pyrazolyl-tetrazole derivatives has been investigated as a route to new energetic materials. researchgate.netosi.lv The general strategy involves the transformation of a cyano group, which can be introduced onto the pyrazole ring, into a tetrazole ring via reaction with an azide (B81097) source.

Energetic Compound ClassSynthetic StrategyKey IntermediatesReference
PolynitropyrazolesFurther nitration of nitropyrazolesDinitropyrazoles nih.gov
N-Trinitroethylamino pyrazolesAmination followed by Mannich reaction1-Amino-4-nitropyrazole nih.gov
Pyrazolyl-tetrazolesConversion of a cyano group to a tetrazole5-Amino-1H-pyrazole-4-carbonitrile researchgate.netosi.lv

Development of Specialized Reagents and Ligands

While the primary applications of 4-nitro-1H-pyrazol-5-amine hydrochloride appear to be in the synthesis of fused heterocycles and energetic materials, its structural features suggest potential for the development of specialized reagents and ligands. The pyrazole moiety is a well-known coordinating unit in transition metal chemistry, and the presence of additional functional groups, such as the amino and nitro groups, could allow for the synthesis of ligands with tailored electronic and steric properties.

The amino group can be readily modified to introduce other coordinating atoms or to link the pyrazole unit to a larger molecular framework. The nitro group, being a strong electron-withdrawing group, can influence the electron density of the pyrazole ring and, consequently, the coordination properties of the resulting ligand. While specific examples of ligands derived directly from 4-nitro-1H-pyrazol-5-amine hydrochloride are not extensively documented in the reviewed literature, the general field of pyrazole-based ligands is vast and suggests the potential for such applications. researchgate.net

Applications in Materials Science (Excluding Energetic Performance Data)

The reactivity of 4-nitro-1H-pyrazol-5-amine hydrochloride also lends itself to applications in materials science, particularly in the synthesis of polymers and organic colorants.

Polymer Precursors and Monomers

The presence of two reactive functional groups, the amino group and the pyrazole N-H, suggests that 4-nitro-1H-pyrazol-5-amine hydrochloride could potentially serve as a monomer in polymerization reactions. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Similarly, it could react with diisocyanates to produce polyureas. The pyrazole ring could be incorporated into the polymer backbone, potentially imparting unique thermal and chemical properties to the resulting material.

While the direct polymerization of 4-nitro-1H-pyrazol-5-amine hydrochloride is not well-documented, the synthesis of pyrazole-containing polymers is an active area of research. For instance, porous organic polymers containing pyrazole units have been synthesized and investigated for applications such as iodine capture. nih.gov The general synthetic strategies employed in the preparation of such polymers could potentially be adapted to include monomers derived from 4-nitro-1H-pyrazol-5-amine hydrochloride.

Organic Dyes and Pigments (Focus on Synthesis and Structure)

The synthesis of azo dyes often involves the diazotization of an aromatic or heteroaromatic amine, followed by coupling with a suitable coupling component. The amino group of 4-nitro-1H-pyrazol-5-amine makes it a candidate for this type of reaction. After diazotization, the resulting diazonium salt could be coupled with various aromatic compounds, such as phenols or anilines, or with active methylene compounds to produce a range of azo dyes.

The color of the resulting dyes would be influenced by the extended conjugation system formed by the pyrazole ring, the azo linkage, and the coupling component, as well as by the electronic effects of the nitro group. The nitro group, being a strong electron-withdrawing group, would likely act as a chromophore and could lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye.

While specific examples of dyes synthesized directly from 4-nitro-1H-pyrazol-5-amine hydrochloride are not extensively reported, the synthesis of azo pyrazole disperse dyes is a known application of aminopyrazole derivatives. nih.govresearchgate.net For example, 5-amino-pyrazole-4-carbonitrile derivatives have been used to synthesize novel azo-linked compounds. frontiersin.org

Dye ClassGeneral Synthetic RouteKey Functional Group TransformationPotential Chromophoric System
Azo DyesDiazotization of the 5-amino group followed by azo coupling-NH2 → -N2+Pyrazole-N=N-Aryl/Heteroaryl

Precursors for Functional Organic Materials

The unique molecular structure of 4-nitro-1H-pyrazol-5-amine makes its free base form a valuable intermediate in the synthesis of a variety of functional organic materials. The presence of a primary amino group allows for diazotization reactions, a key step in the production of azo dyes. While specific research on the hydrochloride salt is limited, the reactivity of the parent amine is well-documented in the synthesis of colored materials and high-energy compounds.

Aminopyrazoles are known to be effective diazo components in the synthesis of azo dyes. nih.govnih.gov The diazotization of the amino group on the pyrazole ring, followed by coupling with various aromatic compounds, can lead to the formation of dyes with a range of colors and properties. The resulting azo dyes containing a pyrazole moiety have been explored for applications in dyeing textiles, such as PET fabrics, and for use in light color paints. nih.govnih.gov The nitro group in the 4-position of the pyrazole ring can act as an auxochrome, potentially enhancing the coloristic properties of the resulting dyes.

Furthermore, nitrated pyrazole derivatives are extensively used as precursors for energetic materials. nih.govnih.gov The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and good detonation performance. nih.gov Nitropyrazoles serve as building blocks for more complex, high-energy molecules through further functionalization of the pyrazole ring. nih.gov Research in this area focuses on creating energetic materials with a balance of high performance and low sensitivity. nih.govrsc.org The amino group on the 4-nitro-1H-pyrazol-5-amine molecule provides a reactive site for building larger, more complex energetic compounds. nih.gov

Table 1: Potential Applications as a Precursor for Functional Organic Materials

Material ClassSynthetic RoutePotential Application
Azo DyesDiazotization of the amino group and subsequent couplingTextile dyeing, pigments for paints
Energetic MaterialsFurther functionalization and incorporation into larger moleculesExplosives, propellants

Contributions to Catalysis and Ligand Design

The molecular framework of 4-nitro-1H-pyrazol-5-amine hydrochloride presents several features that are advantageous for applications in catalysis, both in the design of metal-organic frameworks and as ligands for transition metal catalysis, as well as in organocatalysis.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. Pyrazole-based ligands are of interest in MOF synthesis due to their ability to form stable coordination complexes with a variety of metal ions. rsc.orgdigitellinc.com

The presence of both an amino group and a nitro group on the pyrazole ring of 4-nitro-1H-pyrazol-5-amine makes it an attractive candidate for a functional ligand in MOFs. Amine-functionalized MOFs have been shown to exhibit enhanced properties for applications such as gas storage and catalysis. rsc.org Similarly, nitro-functionalized MOFs have demonstrated improved CO2 adsorption capabilities. chemistryviews.org The combination of a polynitro-pyrazole and a nitroamine has been explored in the synthesis of energetic MOFs. rsc.org

While direct use of 4-nitro-1H-pyrazol-5-amine hydrochloride as a primary ligand in MOF synthesis is not widely reported, its functional groups could be leveraged. For instance, it could be modified to include carboxylic acid or other coordinating groups to facilitate its incorporation into MOF structures. The resulting MOFs would possess pores decorated with both nitro and amine functionalities, which could lead to interesting properties for selective gas adsorption or catalysis.

Role as a Ligand in Transition Metal Catalysis

Pyrazole derivatives are well-established as versatile ligands in transition metal catalysis. nih.govresearchgate.net The pyrazole N-H group can be deprotonated to form a pyrazolate anion, which can bridge metal centers or act as a component of a chelating ligand. nih.gov Protic pyrazole complexes, where the N-H proton is present, can participate in metal-ligand cooperative catalysis, where the ligand is actively involved in bond activation steps. nih.gov

4-Nitro-1H-pyrazol-5-amine, as a protic pyrazole, has the potential to act as a ligand in transition metal complexes. The amino group provides an additional coordination site, allowing it to act as a bidentate ligand. The electron-withdrawing nature of the nitro group would significantly influence the electronic properties of the metal center in a resulting complex, which in turn can affect its catalytic activity and selectivity. Transition metal complexes with aminopyridine ligands, which are structurally similar to aminopyrazoles, have been investigated for their catalytic activities. ekb.eg

Table 2: Potential Catalytic Roles of 4-Nitro-1H-Pyrazol-5-Amine as a Ligand

Metal Complex TypePotential Catalytic ApplicationRole of Functional Groups
Protic Pyrazole ComplexHydrogenation, dehydrogenation, bond activationN-H group participates in proton transfer
Chelating Aminopyrazole ComplexCross-coupling reactions, oxidation catalysisAmino and pyrazole nitrogen atoms coordinate to the metal center
Electron-Deficient Metal ComplexLewis acid catalysisNitro group withdraws electron density from the metal center

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amines are a prominent class of organocatalysts, acting as either Brønsted bases or acids (in their protonated form), or as nucleophiles to form reactive intermediates. The hydrochloride salt of 4-nitro-1H-pyrazol-5-amine is an ammonium (B1175870) salt, suggesting its potential to act as a Brønsted acid catalyst.

Recent research has demonstrated the utility of aminopyrazoles in organocatalysis. For example, 5-aminopyrazoles have been used in organocatalytic dearomatization reactions. nih.gov Chiral pyrazole derivatives have also been developed as organocatalysts for asymmetric reactions, such as the Henry reaction. mjcce.org.mk The presence of the amino group on the pyrazole ring is crucial for its catalytic activity. The electron-withdrawing nitro group in 4-nitro-1H-pyrazol-5-amine would increase the acidity of the pyrazole N-H and the ammonium proton in the hydrochloride salt, potentially enhancing its activity in acid-catalyzed reactions.

Advanced Analytical Methodologies for Characterization of 4 Nitro 1h Pyrazol 5 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-nitro-1H-pyrazol-5-amine hydrochloride. It provides detailed information about the chemical environment of individual atoms. mdpi.com

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle of 4-nitro-1H-pyrazol-5-amine hydrochloride.

¹H NMR: This technique identifies the number and type of protons in the molecule. For 4-nitro-1H-pyrazol-5-amine, one would expect to observe signals for the pyrazole (B372694) ring proton (C-H), the amine protons (NH₂), and the pyrazole N-H proton. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating amine group.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about their hybridization and electronic environment. The spectrum would show distinct signals for each of the three carbon atoms in the pyrazole ring. The carbon attached to the nitro group would be significantly downfield due to the group's deshielding effect.

2D NMR: Techniques like COSY, HSQC, and HMBC reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish neighboring proton relationships.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively assign the proton and carbon signals of the C-H group in the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Nitro-1H-pyrazol-5-amine Predicted values are based on general principles and data for similar pyrazole derivatives.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
H3 ¹H ~8.0-8.5 s
NH₂ ¹H ~6.0-7.0 br s
NH ¹H ~12.0-14.0 br s
C3 ¹³C ~135-140
C4 ¹³C ~145-150
C5 ¹³C ~150-155

s = singlet, br s = broad singlet

Analysis of Tautomeric Forms and Dynamic Processes

Pyrazoles, particularly those with amino and imino groups, can exist in different tautomeric forms. bohrium.com For 4-nitro-1H-pyrazol-5-amine, prototropic tautomerism can occur, leading to different isomers. NMR spectroscopy is a powerful tool to study these dynamic processes. rsc.orgmdpi.comresearchgate.net

The equilibrium between tautomers can be influenced by factors such as solvent polarity and temperature. bohrium.com By analyzing NMR spectra under various conditions, the predominant tautomeric form can be identified. For example, changes in chemical shifts or the coalescence of signals at different temperatures can provide information about the rate of exchange between tautomers. ¹⁵N NMR spectroscopy is particularly valuable for studying tautomerism in nitrogen-containing heterocycles, as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of 4-nitro-1H-pyrazol-5-amine hydrochloride, confirming its molecular formula (C₃H₄N₄O₂·HCl). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass spectra for each component. mdpi.com It is an effective method for assessing the purity of 4-nitro-1H-pyrazol-5-amine. The gas chromatogram would show a primary peak for the target compound, with any additional peaks indicating impurities.

The mass spectrum obtained from the GC-MS provides a fragmentation pattern, which serves as a molecular fingerprint. For pyrazole derivatives, common fragmentation pathways include the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For 4-nitro-1H-pyrazol-5-amine, characteristic fragmentation would likely involve:

Loss of the nitro group (NO₂)

Loss of HCN from the ring

Cleavage of the N-N bond

Analyzing these fragments helps to confirm the structure of the parent molecule. However, due to the polarity and potential thermal instability of the compound, derivatization (e.g., silylation) may sometimes be necessary for successful GC-MS analysis. nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.comsepscience.com These two techniques are complementary and offer a comprehensive profile of the molecule's vibrational characteristics. acrhem.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum displays bands corresponding to specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum also provides information about molecular vibrations.

For 4-nitro-1H-pyrazol-5-amine hydrochloride, the key functional groups and their expected vibrational frequencies are:

N-H stretching: From the amine (NH₂) and pyrazole (NH) groups, typically appearing in the 3200-3500 cm⁻¹ region.

C-H stretching: From the pyrazole ring, usually observed around 3100 cm⁻¹.

N-O stretching (NO₂ group): The asymmetric and symmetric stretches of the nitro group are strong indicators, appearing around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations from the pyrazole ring, found in the 1400-1600 cm⁻¹ region.

N-H bending: From the amine group, typically seen around 1600-1650 cm⁻¹.

The combined use of experimental data and computational calculations can lead to a firm assignment of the observed vibrational bands. acrhem.org

Table 2: Characteristic Vibrational Frequencies for 4-Nitro-1H-pyrazol-5-amine Frequency ranges are based on data from nitropyrazole derivatives. acrhem.org

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3200 - 3400
Pyrazole (N-H) Stretching 3400 - 3500
Pyrazole (C-H) Stretching ~3100
Nitro (N-O) Asymmetric Stretching 1500 - 1560
Nitro (N-O) Symmetric Stretching 1335 - 1380
Amine (N-H) Bending 1600 - 1650

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-nitro-1H-pyrazol-5-amine hydrochloride and its derivatives, this technique provides unequivocal proof of structure, revealing detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

Detailed research findings for related nitropyrazole structures, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, have been reported with precise crystallographic data. researchgate.net While specific data for 4-nitro-1H-pyrazol-5-amine hydrochloride is not widely published, the table below presents representative crystallographic parameters based on published data for structurally similar pyrazole derivatives to illustrate the type of information obtained from an X-ray crystallographic analysis. nih.govnih.govresearchgate.net

Table 1: Representative Crystallographic Data for Pyrazole Derivatives

Parameter5-Chloro-1-phenyl-1H-pyrazol-4-amine nih.gov5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile nih.gov1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net
Chemical FormulaC9H8ClN3C10H7N5O2C8H11N3O4
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP21/cP21/cP21/c
a (Å)3.89263.76854.5811
b (Å)9.967927.344119.734
c (Å)22.61710.129411.812
β (°)92.79596.20101.181
Volume (Å3)876.521037.701047.6

These data are crucial for understanding polymorphism, stability, and the solid-state properties of the material, which are critical aspects in materials science and pharmaceutical development.

Chromatographic Methods for Separation and Purity Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of components within a mixture. openaccessjournals.com For 4-nitro-1H-pyrazol-5-amine hydrochloride, various chromatographic techniques are vital for assessing purity, identifying impurities, and monitoring synthetic procedures.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 4-nitro-1H-pyrazol-5-amine hydrochloride. ijpca.org Its high resolution, sensitivity, and accuracy make it the method of choice for quantitative analysis in quality control settings. openaccessjournals.comnih.gov

A typical HPLC method for this compound would employ reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. Due to the polar nature of the amine and the pyrazole ring, as well as the presence of the nitro group, careful method development is required to achieve optimal separation from potential starting materials, intermediates, and degradation products.

Key parameters for an HPLC method include the column type, mobile phase composition (often a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. sigmaaldrich.com The aromatic pyrazole ring and the nitro group make the compound highly chromophoric, allowing for sensitive detection using a UV-Vis detector. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Pyrazole Derivatives

ParameterTypical Condition for Pyrazole Derivative Analysis ijcpa.in
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid) and organic solvent (e.g., Methanol or Acetonitrile)
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 206 nm or other λmax)
Column Temperature25 °C
Injection Volume5-10 µL

This method allows for the precise quantification of the main compound and the detection of impurities at very low levels, ensuring the material meets stringent purity requirements.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov However, the direct analysis of 4-nitro-1H-pyrazol-5-amine hydrochloride by GC presents significant challenges. The compound's salt form makes it non-volatile, and the high polarity of the amino and nitro groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and column adsorption. labrulez.comvt.edu

Therefore, GC is not typically the primary method for purity analysis of the final hydrochloride salt. Instead, its application is more relevant for:

Analysis of Volatile Starting Materials: Monitoring the purity of precursors used in the synthesis.

Detection of Residual Solvents: Quantifying residual solvents from the synthesis and purification process.

Analysis of Derivatized Analytes: The amine group can be derivatized to form a less polar, more volatile compound (e.g., via acylation or silylation), which can then be analyzed by GC. This approach is useful for specific structural confirmation or trace analysis.

For such applications, a specialized column, such as one deactivated for amine analysis (e.g., Rtx-Volatile Amine), is often necessary to achieve good chromatography. ccsknowledge.com Detection is commonly performed using a Flame Ionization Detector (FID) for general organic compounds or a Mass Spectrometer (MS) for definitive identification. vt.edu

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions. itwreagents.comscience.gov In the synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride, TLC provides real-time qualitative information about the consumption of starting materials and the formation of the product. thieme.de

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase.

For aminonitropyrazoles, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the eluent. The spots can be visualized under UV light (due to the UV-active pyrazole and nitro functionalities) or by staining with a chemical reagent like ninhydrin (B49086) (for the amine group) or potassium permanganate. itwreagents.comnih.gov By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can quickly determine the status of the reaction. researchgate.netrsc.org

Table 3: Illustrative TLC Monitoring of a Synthesis Reaction

LaneSampleObservationInterpretation
1Starting Material (SM)Single spot at high RfReference for starting material position
2Reaction Mixture (t=1 hr)Spots for SM (large), Product (small)Reaction has started, but is incomplete
3Reaction Mixture (t=4 hr)Spot for SM (faint), Product (large)Reaction is nearing completion
4Co-spot (SM + Reaction Mixture)Two distinct spotsConfirms identity of the SM spot in the mixture

Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

This straightforward analysis guides decisions on reaction time, the need for additional reagents, and when to proceed with workup and purification.

Q & A

Q. What are the common synthetic routes for 4-nitro-1H-pyrazol-5-amine hydrochloride?

The compound is typically synthesized via multi-step reactions involving cyclization and hydrazine-mediated transformations. For example:

  • Cyclization with hydrazine : Hydrazine hydrate reacts with intermediates like thiazolidinones at low temperatures (0°C to RT) to form pyrazole cores through ipso-substitution and cyclization steps .
  • Phosphorus oxychloride-assisted cyclization : Substituted hydrazides undergo cyclization at 120°C to yield nitro-substituted pyrazoles, with subsequent HCl treatment to form the hydrochloride salt .
  • Key intermediates : 5-Chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride intermediates are critical precursors, generated via formylation, oxidation, and acylation .

Q. What spectroscopic and crystallographic methods validate the structure of 4-nitro-1H-pyrazol-5-amine hydrochloride?

  • IR spectroscopy : Confirms functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and NH₂ bands at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths, angles, and nitro group orientation. For example, triclinic crystal systems (space group P1) with parameters a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å are reported for related nitro-pyrazoles .
  • SHELX refinement : Software like SHELXL refines structural models against high-resolution data, addressing thermal motion and disorder .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitutions and facilitating reductions. For instance:

  • Nucleophilic attacks : The nitro group deactivates the pyrazole ring, favoring reactions at less electron-deficient positions (e.g., amine or chloride sites) .
  • Reductive transformations : Catalytic hydrogenation or hydrazine-based reductions can convert the nitro group to an amine, enabling access to polyfunctionalized analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Critical factors include:

  • Temperature control : Low temperatures (0–5°C) during hydrazine addition minimize side reactions, improving cyclization efficiency .
  • Stoichiometry : A 5:1 molar excess of hydrazine hydrate ensures complete conversion of intermediates like thiazolidinones to pyrazole amines .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity products .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Cross-validation : Combine IR (functional groups), ¹H/¹³C NMR (proton/carbon environments), and HRMS (exact mass) to confirm molecular integrity .
  • Crystallographic redundancy : Collect multiple datasets for the same crystal to assess reproducibility of bond metrics (e.g., C–N bond lengths: 1.34–1.38 Å) .
  • Computational validation : Overlay experimental and DFT-calculated spectra (e.g., IR, NMR) to identify outliers caused by solvent effects or crystal packing .

Q. How can the crystal structure of 4-nitro-1H-pyrazol-5-amine hydrochloride inform its supramolecular interactions?

  • Hydrogen-bonding networks : The amine and nitro groups form intermolecular N–H···O and N–H···Cl bonds, stabilizing layered or helical packing motifs .
  • Torsional angles : The nitro group’s orientation (e.g., dihedral angle ~5° relative to the pyrazole plane) affects π-stacking and solubility .
  • Thermal ellipsoids : High displacement parameters for nitro oxygen atoms suggest dynamic disorder, requiring constrained refinement in SHELXL .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Nitro-Substituted Pyrazoles

ParameterValue (Example)Reference
Space groupP1 (triclinic)
Unit cell dimensionsa = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å
C–N bond length (pyrazole)1.34–1.38 Å
N–O bond length (nitro)1.21–1.23 Å

Q. Table 2: Optimization of Hydrazine-Mediated Cyclization

ConditionOptimal RangeImpact on Yield
Hydrazine stoichiometry5:1 (excess)Increases to 64%
Reaction temperature0–5°CReduces side products
SolventMethanol/waterEnhances solubility

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